N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a furan-2-ylmethyl group at position 3, methyl groups at positions 5 and 6, and a sulfanyl-linked acetamide moiety bound to a 1,3-benzodioxol-5-yl group (Figure 1). This structure combines multiple pharmacophoric elements: the thienopyrimidinone scaffold is associated with kinase inhibition and antimicrobial activity, while the benzodioxole and furan groups may enhance bioavailability and target binding . The compound’s CAS registry number is 578004-83-8, with synonyms including STOCK4S-18109 and AGN-PC-0KAULN .
Properties
Molecular Formula |
C22H19N3O5S2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H19N3O5S2/c1-12-13(2)32-20-19(12)21(27)25(9-15-4-3-7-28-15)22(24-20)31-10-18(26)23-14-5-6-16-17(8-14)30-11-29-16/h3-8H,9-11H2,1-2H3,(H,23,26) |
InChI Key |
PBEWJDRJDBXVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CO5)C |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure comprising a benzodioxole ring, a furan ring, and a thienopyrimidine core, which contribute to its diverse biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is , and it can be represented by the following InChI:
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on various receptors that regulate cellular signaling pathways.
- DNA Interaction : Potential interference with DNA replication processes has been suggested.
Research Findings
Recent studies have explored the biological efficacy of similar compounds with related structures. For instance:
These findings indicate that compounds with similar structural motifs may exhibit significant biological activities.
Case Study 1: Anticancer Activity
A study conducted on a related compound demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines with the following results:
| Cell Line | IC50 (mg/mL) |
|---|---|
| A549 | 89.4 |
| HCT116 | 75.4 |
This suggests that compounds containing the thienopyrimidine core may possess anticancer properties .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanisms by which similar compounds exert their effects on cellular pathways. It was observed that these compounds could effectively down-regulate phospho-extracellular signal-regulated kinase (ERK) levels in treated cells, indicating their potential role in modulating MAPK signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Structural Insights :
- Furan-2-ylmethyl vs. Aromatic Substitutents : The furan group in the target compound may confer π-π stacking interactions with biological targets, whereas bulkier groups like 4-ethoxyphenyl () or 4-bromophenyl () could enhance hydrophobic interactions or halogen bonding .
- Methyl vs. Cyclohexane Substituents: The 5,6-dimethyl groups in the target compound likely improve metabolic stability compared to the hexahydrobenzothieno ring in , which increases lipophilicity but may reduce solubility .
Bioactivity Profiling and Pharmacological Trends
Anti-Inflammatory and Antimicrobial Activity
Compounds with sulfanyl-acetamide linkers and heteroaromatic substituents, such as the furan group in the target compound, have demonstrated anti-exudative and anti-inflammatory properties. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibited 60–70% inhibition of inflammation in murine models at 10 mg/kg, comparable to diclofenac sodium .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and fingerprint-based clustering, compounds with Tc > 0.7 are considered structurally and functionally similar. Molecular dynamics simulations further suggest that the sulfanyl-acetamide linker enhances hydrogen bonding with residues like Asp98 in HDAC8 .
Hydrogen Bonding and Crystallographic Behavior
The target compound’s benzodioxole and pyrimidinone moieties facilitate hydrogen-bonding networks critical for crystal packing and solubility. highlights that directional hydrogen bonds (e.g., N–H···O and S–H···O) stabilize the thienopyrimidinone core, a feature shared with analogues in and . Such interactions correlate with improved thermal stability and bioavailability compared to alkyl-substituted derivatives () .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation, thiolation, and amide coupling. For example:
- Thienopyrimidine core formation : Cyclization of substituted thiophenes with urea derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Sulfanyl group introduction : Nucleophilic substitution using thiourea or NaSH in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide coupling : Reacting the sulfanyl intermediate with activated chloroacetamide derivatives in the presence of K₂CO₃ .
- Optimization : Yield and purity depend on solvent choice (DMF vs. dichloromethane), temperature control (±5°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan-2-ylmethyl protons at δ 6.3–7.1 ppm, benzodioxole protons at δ 5.9–6.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~550–600) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Strategies include:
- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Structure-activity relationship (SAR) : Test analogs with modified substituents (e.g., replacing furan-2-ylmethyl with phenyl groups) to isolate functional group contributions .
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401 for antimicrobial activity) .
Q. What experimental designs are optimal for evaluating this compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Docking simulations : Employ AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets) to predict binding modes .
- Thermodynamic profiling : Measure ΔG, ΔH, and ΔS via isothermal titration calorimetry (ITC) to assess entropy-driven binding .
Q. How can solubility and stability challenges be addressed during in vitro studies?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (≤1% v/v in media) or β-cyclodextrin complexes .
- Stability : Monitor degradation via HPLC under varying pH (3–9) and light exposure (UV-Vis spectroscopy, λ = 254 nm) .
- Key data :
| Property | Value | Conditions |
|---|---|---|
| Solubility in DMSO | >50 mg/mL | 25°C |
| Half-life (pH 7.4) | 48 h | 37°C, dark |
| Photodegradation | 15% loss in 24 h | UV light |
Methodological Challenges and Solutions
Q. What strategies improve regioselectivity during the synthesis of the thienopyrimidine core?
- Answer :
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution .
- Microwave-assisted synthesis : Reduce side reactions by shortening reaction times (e.g., 30 min at 120°C vs. 6 h conventional) .
Q. How can researchers validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand binding by heating lysates and quantifying soluble target via Western blot .
- Fluorescent probes : Design analogs with BODIPY tags for live-cell imaging .
Data Interpretation and Reproducibility
Q. Why do biological activity results vary across cell lines, and how can this be mitigated?
- Answer : Variability arises from differences in membrane permeability or metabolic enzymes. Solutions include:
- Permeability assays : Use Caco-2 monolayers to quantify passive diffusion .
- Metabolic stability testing : Incubate with liver microsomes (human vs. murine) to identify species-specific degradation .
Q. How should researchers prioritize analogs for further development?
- Answer : Apply multiparameter optimization (MPO) scoring:
| Parameter | Weight | Threshold |
|---|---|---|
| IC₅₀ | 40% | <1 µM |
| Solubility | 25% | >50 µM |
| LogP | 20% | 2–4 |
| Metabolic stability | 15% | >60% remaining at 1 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
